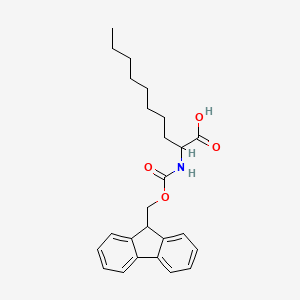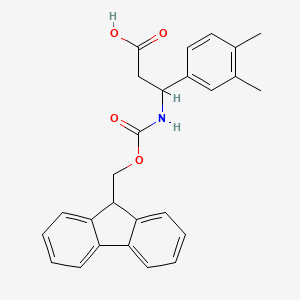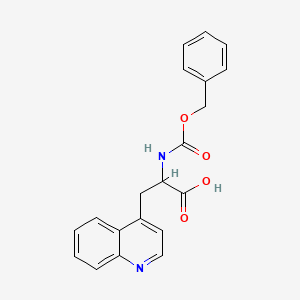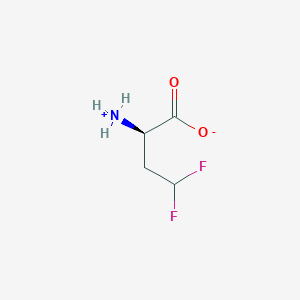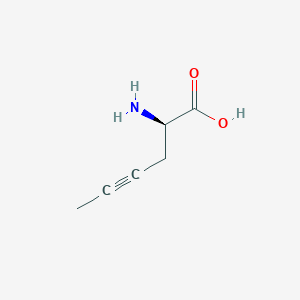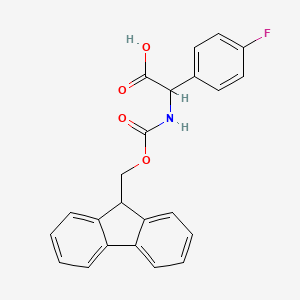
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine” is a derivative of phenylglycine, where the phenyl ring is substituted with a fluorine atom at the para position. This compound is commonly used in peptide synthesis as a protecting group for the amino group, ensuring that the amino acids do not react prematurely during the synthesis process.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine typically involves the following steps:
Protection of the Amino Group: The amino group of 4-fluorophenylglycine is protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction mixture is then stirred for several hours to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix the reactants.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine undergoes several types of chemical reactions:
Deprotection: The 9-fluorenylmethyloxycarbonyl group can be removed using secondary amines like piperidine.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the 9-fluorenylmethyloxycarbonyl group.
Substitution: Nucleophiles such as amines or thiols can react with the fluorine-substituted phenyl ring under basic conditions.
Major Products Formed
Deprotection: The removal of the 9-fluorenylmethyloxycarbonyl group yields the free amino acid.
Substitution: The substitution reactions yield various derivatives depending on the nucleophile used.
科学的研究の応用
9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine has several applications in scientific research:
Peptide Synthesis: It is widely used as a protecting group in the synthesis of peptides.
Drug Development: The compound is used in the development of peptide-based drugs.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biological studies.
作用機序
The primary mechanism of action of 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine involves the protection of the amino group during peptide synthesis. The 9-fluorenylmethyloxycarbonyl group prevents unwanted reactions of the amino group, allowing for the selective formation of peptide bonds. The deprotection step is crucial for the final release of the free peptide.
類似化合物との比較
Similar Compounds
9-Fluorenylmethyloxycarbonyl-phenylglycine: Similar structure but without the fluorine substitution.
9-Fluorenylmethyloxycarbonyl-tyrosine: Another amino acid derivative used in peptide synthesis.
Uniqueness
The presence of the fluorine atom in 9-Fluorenylmethyloxycarbonyl-4-fluorophenylglycine imparts unique properties such as increased stability and reactivity in certain chemical reactions compared to its non-fluorinated counterparts.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-fluorophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4/c24-15-11-9-14(10-12-15)21(22(26)27)25-23(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEGPRZUDVECNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347918 |
Source


|
| Record name | alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678988-18-6 |
Source


|
| Record name | alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-fluorobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
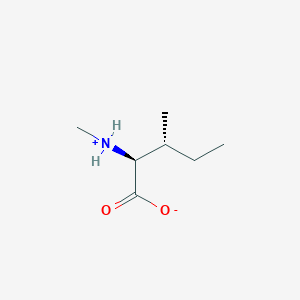
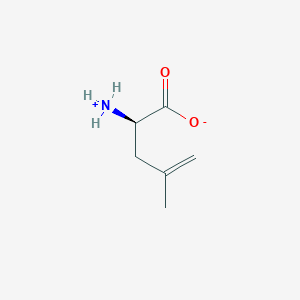
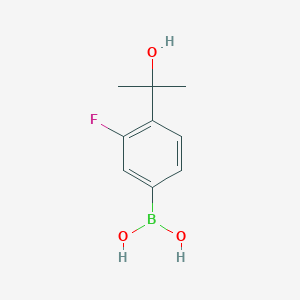
![2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethoxyphenyl)acetic acid](/img/structure/B8014384.png)
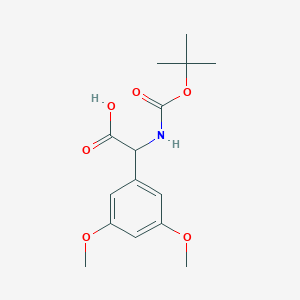
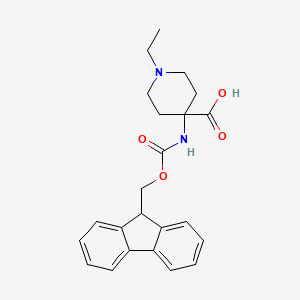
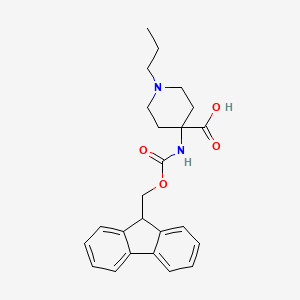
![3-Ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B8014408.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid](/img/structure/B8014414.png)
